molecular formula C11H11N3O2 B3039136 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 99844-15-2

4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B3039136
CAS No.: 99844-15-2
M. Wt: 217.22 g/mol
InChI Key: DNROOKGPZRAQNG-UHFFFAOYSA-N
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Description

“4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid” is a pyrazole-based compound . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been found to show a broad range of chemical and biological properties . They have been used in various applications, including as catalysts for oxidation reactions .

Scientific Research Applications

Hydrogen-bonded Molecular Structures

  • Supramolecular Structures : The compound has been studied for its ability to form hydrogen-bonded supramolecular structures. In one instance, it forms a chain of edge-fused and alternating rings, demonstrating its potential in the design of new molecular architectures (Portilla et al., 2007).

Pharmacological Studies

  • Antimicrobial Activities : Pyrazole derivatives, including those related to 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, have shown promising results in antimicrobial activities. These compounds were tested against various bacterial and fungal strains, showing significant activity, which aligns well with docking results (Shubhangi et al., 2019).

Organic Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : The compound is involved in the synthesis of new chemical entities. For example, thiadiazole pyrazolene anthranilic acid derivatives, which exhibit anti-inflammatory properties, were synthesized using related pyrazole compounds (Kumar, 2022).
  • Crystal Structure and Cancer Inhibitory Activity : Derivatives of this compound have been synthesized and evaluated for their anticancer activity. The study provides insights into the structural characteristics and potential therapeutic applications of these derivatives (Jing et al., 2012).

Molecular Interactions and Inhibitory Effects

  • Corrosion Inhibition : Pyrazole derivatives, similar to this compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating their potential in material science applications (Herrag et al., 2007).

Future Directions

The future directions for “4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid” could involve further studies on its synthesis, chemical reactions, and biological activities. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Properties

IUPAC Name

4-(5-amino-3-methylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-6-10(12)14(13-7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNROOKGPZRAQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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